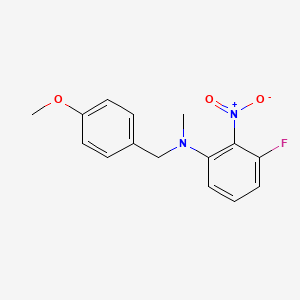

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline

Overview

Description

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methoxybenzyl group, a methyl group, and a nitro group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline typically involves multiple steps:

Alkylation: The nitroaniline derivative can then be alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.

Methylation: Finally, the compound can be methylated using methyl iodide in the presence of a base like sodium hydride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide or other nucleophiles.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Reduction: 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Fluoro-N-(4-hydroxybenzyl)-N-methyl-2-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance therapeutic efficacy. Notably, compounds derived from similar nitroaniline structures have been explored for their potential in treating various diseases, including cancer and bacterial infections.

Case Study: Antimycobacterial Activity

A related study synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which exhibited potent antimycobacterial activity against M. tuberculosis H37Rv. The most active derivative demonstrated an MIC of 4 μg/mL, indicating the potential of nitro-substituted anilines in developing new antitubercular agents .

Materials Science

Development of Novel Materials

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline can be utilized in creating materials with specific electronic or optical properties. Its fluorine atom enhances the electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Potential Applications:

- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties may facilitate its use in OLED technology.

- Sensors: Functionalized derivatives could serve as sensors for detecting environmental pollutants or biological markers.

Biological Studies

Biochemical Probes

The compound can act as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding. The presence of the nitro group allows for redox reactions, which can be exploited to understand biological mechanisms.

Example: Mechanism of Action

In medicinal contexts, this compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the nitro group may participate in biological redox reactions.

Synthesis Overview

The synthesis typically involves multiple steps:

- Alkylation: The nitroaniline derivative is alkylated with 4-methoxybenzyl chloride.

- Methylation: Methyl iodide is used to introduce the methyl group under basic conditions.

Reactivity Profile

The compound can undergo various chemical reactions:

- Reduction: Nitro groups can be reduced to amines.

- Substitution: The fluorine atom can be substituted with other nucleophiles.

- Oxidation: The methoxy group can be oxidized to a hydroxyl group.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Reduction | Hydrogen gas + Pd catalyst | 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline |

| Substitution | Sodium methoxide | Various substituted derivatives |

| Oxidation | Potassium permanganate | 3-Fluoro-N-(4-hydroxybenzyl)-N-methyl-2-nitroaniline |

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a nitro group.

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can influence the compound’s electronic properties, while the nitro group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is an organic compound classified under anilines, notable for its unique combination of functional groups that confer specific chemical reactivity and potential biological activity. Its structure includes a fluorine atom, a methoxybenzyl group, a methyl group, and a nitro group attached to the aniline core, which may influence its pharmacological properties and reactivity in biological systems.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₅FN₂O₃

- CAS Number : 1458569-16-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards these targets. The nitro group may participate in redox reactions within biological systems, potentially influencing cellular signaling pathways.

Research Findings

Recent studies have explored the compound's potential in medicinal chemistry and its applications in various biological assays. Notably, it has been evaluated for its antitubercular activity alongside other similar compounds.

Antitubercular Activity

A study on related nitroaniline derivatives indicated that compounds with nitro groups exhibit significant antibacterial activities against Mycobacterium tuberculosis. For instance, derivatives similar to this compound were found to have minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL against different strains of M. tuberculosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline | Structure | TBD | TBD |

| 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-hydroxyaniline | Structure | TBD | TBD |

Note: The specific MIC values for this compound are yet to be established in published literature.

Study on Derivative Compounds

In a comparative study of various derivatives of nitroanilines, it was observed that those with specific substituents exhibited enhanced antibacterial properties. For example, compounds featuring an ortho-fluorine substitution showed better activity against resistant strains of M. tuberculosis, suggesting that modifications in the molecular structure can significantly impact biological efficacy .

Safety Profile Assessment

Safety assessments conducted on related compounds reveal promising safety profiles when tested on Vero cell lines, indicating low cytotoxicity and favorable therapeutic indices. This suggests that this compound may possess a good safety margin for potential therapeutic applications .

Q & A

Q. What are the critical steps in designing a high-yield synthesis route for 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline?

Level: Basic

Methodological Answer:

A robust synthesis route typically involves sequential functionalization of the aniline core. Key steps include:

N-Alkylation: Introduce the 4-methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride under basic conditions (e.g., NaH in DMF).

N-Methylation: Employ methyl iodide or dimethyl sulfate in the presence of a base (K₂CO₃) to install the methyl group on the amine.

Nitration and Fluorination: Controlled nitration at the 2-position using HNO₃/H₂SO₄, followed by fluorination at the 3-position via diazotization and Balz-Schiemann reaction .

Optimization Tips: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Resolve substituent positions (e.g., methoxybenzyl vs. nitro group orientation). For example, NOESY can confirm spatial proximity of the N-methyl and methoxy groups .

- HRMS: Validate molecular formula (C₁₅H₁₄FN₂O₃) with <2 ppm mass accuracy .

- X-ray Crystallography: Definitive structural confirmation, especially for resolving rotational isomerism in the nitro group .

Q. How can researchers address contradictory data in nitro group reactivity during reduction studies?

Level: Advanced

Methodological Answer:

Discrepancies in nitro reduction outcomes (e.g., incomplete conversion or over-reduction to amines) often stem from:

- Catalyst Selection: Compare Pd/C (selective for nitro-to-amine) vs. Raney Ni (risk of dehalogenation).

- Solvent Effects: Polar aprotic solvents (DMF) favor nitro reduction, while protic solvents (MeOH) may stabilize intermediates.

- Kinetic Monitoring: Use in situ IR or UV-Vis to track nitro group conversion and identify side reactions .

Case Study: Incomplete reduction observed at 80°C in ethanol was resolved by switching to H₂O/THF (1:1) with 10% Pd/C, achieving >95% yield .

Q. What strategies mitigate steric hindrance effects during functionalization of the 4-methoxybenzyl group?

Level: Advanced

Methodological Answer:

The bulky 4-methoxybenzyl group can hinder electrophilic substitutions. Strategies include:

- Directed Ortho-Metalation: Use LDA or TMPLi to deprotonate the ortho position, enabling regioselective fluorination or nitration .

- Microwave-Assisted Synthesis: Enhance reaction rates and reduce steric congestion via controlled heating (e.g., 150°C, 20 min for Suzuki couplings) .

- Computational Modeling: DFT calculations predict optimal reaction pathways and transition states, reducing experimental trial-and-error .

Q. How should researchers optimize purification for this compound given its low solubility in common solvents?

Level: Intermediate

Methodological Answer:

Low solubility in non-polar solvents (hexane) and moderate solubility in EtOAc necessitates:

Gradient Crystallization: Dissolve in hot MeOH and slowly add hexane to induce crystallization.

pH-Dependent Extraction: Adjust pH to 8–9 (aqueous NaHCO₃) to partition impurities into the aqueous layer.

HPLC Purification: Use C18 columns with acetonitrile/water (70:30) for analytical-scale purification .

Q. What experimental approaches validate the compound’s stability under varying storage conditions?

Level: Advanced

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for nitro group decomposition .

- Light Sensitivity Tests: Store samples under UV (365 nm) and analyze photodegradation products via LC-MS.

- Oxygen-Free Storage: Use argon-purged vials with desiccants to prevent oxidation of the methoxybenzyl group .

Q. How can computational chemistry aid in predicting biological activity or reaction pathways for this compound?

Level: Advanced

Methodological Answer:

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro assays.

- Reactivity Prediction: Apply DFT (Gaussian 16) to model nitro group reduction pathways and identify intermediates .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with observed reaction rates for mechanistic insights .

Properties

IUPAC Name |

3-fluoro-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-17(10-11-6-8-12(21-2)9-7-11)14-5-3-4-13(16)15(14)18(19)20/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDOWIGMOFYBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.